molecular formula C9H13BrO4 B151458 (3AS,4R,5R,7AS)-7-Bromo-2,2-dimethyl-3A,4,5,7A-tetrahydro-1,3-benzodioxole-4,5-diol CAS No. 130669-72-6

(3AS,4R,5R,7AS)-7-Bromo-2,2-dimethyl-3A,4,5,7A-tetrahydro-1,3-benzodioxole-4,5-diol

Cat. No. B151458
M. Wt: 265.1 g/mol
InChI Key: UGCLVZMHFRQWFL-XUTVFYLZSA-N
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Description

(3AS,4R,5R,7AS)-7-Bromo-2,2-dimethyl-3A,4,5,7A-tetrahydro-1,3-benzodioxole-4,5-diol is a useful research compound. Its molecular formula is C9H13BrO4 and its molecular weight is 265.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3AS,4R,5R,7AS)-7-Bromo-2,2-dimethyl-3A,4,5,7A-tetrahydro-1,3-benzodioxole-4,5-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3AS,4R,5R,7AS)-7-Bromo-2,2-dimethyl-3A,4,5,7A-tetrahydro-1,3-benzodioxole-4,5-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of (3AS,4R,5R,7AS)-7-Bromo-2,2-dimethyl-3A,4,5,7A-tetrahydro-1,3-benzodioxole-4,5-diol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.

Starting Materials
2,5-dimethoxyphenol, 2-bromo-2-methylpropane, sodium hydroxide, hydrogen peroxide, acetic acid, sodium bicarbonate, sodium chloride, water, ethyl acetate

Reaction
Step 1: Protection of the phenolic hydroxyl groups of 2,5-dimethoxyphenol using 2-bromo-2-methylpropane and sodium hydroxide to form 2,5-dimethoxyphenyl 2-bromo-2-methylpropyl ether., Step 2: Oxidation of the protected phenol using hydrogen peroxide and acetic acid to form 2,5-dimethoxyphenyl 2-bromo-2-methylpropane-1,3-diol., Step 3: Deprotection of the phenolic hydroxyl groups using sodium bicarbonate to form 2,5-dimethoxyphenyl 2-bromo-2-methylpropane-1,3-diol., Step 4: Bromination of the diol using sodium bromide and hydrogen peroxide to form (3AS,4R,5R,7AS)-7-Bromo-2,2-dimethyl-3A,4,5,7A-tetrahydro-1,3-benzodioxole-4,5-diol., Step 5: Purification of the target compound using sodium chloride and ethyl acetate.

properties

IUPAC Name

(3aS,4R,5R,7aS)-7-bromo-2,2-dimethyl-3a,4,5,7a-tetrahydro-1,3-benzodioxole-4,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO4/c1-9(2)13-7-4(10)3-5(11)6(12)8(7)14-9/h3,5-8,11-12H,1-2H3/t5-,6-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCLVZMHFRQWFL-XUTVFYLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(C=C(C2O1)Br)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H]([C@@H](C=C([C@H]2O1)Br)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435749
Record name 490350_ALDRICH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3AS,4R,5R,7AS)-7-Bromo-2,2-dimethyl-3A,4,5,7A-tetrahydro-1,3-benzodioxole-4,5-diol

CAS RN

130669-72-6
Record name 490350_ALDRICH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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